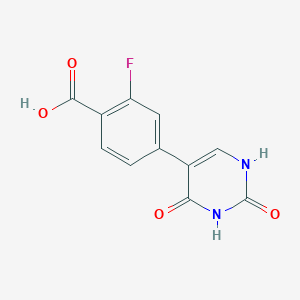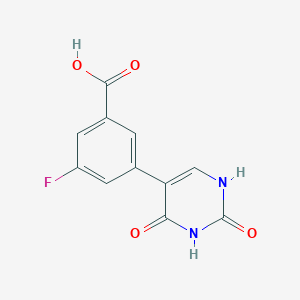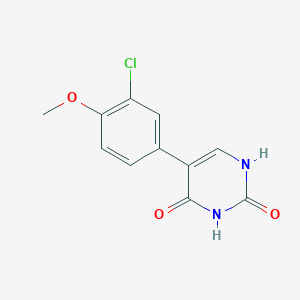
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-DCPD) is a synthetic compound derived from the pyrimidine family. It is a colorless, odorless crystalline solid that is insoluble in water but soluble in organic solvents. 5-DCPD has been studied extensively in scientific research, and its applications range from chemical synthesis to medical research. In
Applications De Recherche Scientifique
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in chemical synthesis, as an antioxidant in food packaging, and as a fluorescent dye in medical imaging. It has also been used in the synthesis of other compounds such as 5-chloro-2,4-dihydroxy-6-methylpyrimidine and 5-chloro-2,4-dihydroxy-6-nitropyrimidine. Furthermore, 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in the synthesis of pharmaceuticals such as the antimalarial drug chloroquine.
Mécanisme D'action
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to act as an antioxidant. It scavenges reactive oxygen species (ROS) such as peroxides, superoxides, and hydroxyl radicals. It also binds to and inhibits the activity of enzymes involved in the production of ROS. Furthermore, 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to inhibit the production of nitric oxide, a signaling molecule involved in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% have been studied extensively. In animal models, 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to reduce inflammation, oxidative stress, and cell death. It has also been shown to improve glucose metabolism and reduce the risk of cardiovascular disease. Furthermore, 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to have anti-cancer effects, as it has been shown to inhibit the growth of tumor cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has several advantages for lab experiments. It is a relatively stable compound and is easily synthesized from commercially available starting materials. Furthermore, it is non-toxic and has low acute toxicity. However, there are some limitations to using 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% in lab experiments. It is difficult to purify and has low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
The future directions of 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% research are numerous. Further research is needed to better understand its biochemical and physiological effects, as well as to develop more efficient and cost-effective synthesis methods. Additionally, 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% could be used in the development of new drugs and therapies, as well as in the development of new materials and products. Finally, further research is needed to explore the potential use of 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% in the food industry, as it has potential applications as an antioxidant and preservative.
Méthodes De Synthèse
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized from 5-chloro-2,4-dihydroxypyrimidine (5-Cl-DHP) and 2,3-dichlorophenol (2,3-DCP). The reaction is conducted in an aqueous solution of sodium hydroxide and heated to a temperature of 95°C for one hour. The reaction yields 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% as the major product and 2,3-dichlorophenol as the minor product. The reaction can be further optimized to increase the yield of 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95%.
Propriétés
IUPAC Name |
5-(2,3-dichlorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-3-1-2-5(8(7)12)6-4-13-10(16)14-9(6)15/h1-4H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYYASOTKMUXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)








![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385803.png)
